

Independent Verification of Isoniazid Synthesis: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Hydrazinide*

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For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is paramount. This guide provides a comparative analysis of the reported syntheses of isonicotinic acid hydrazide (INH), commonly known as isoniazid, a cornerstone in the treatment of tuberculosis. We present a review of the original synthesis and subsequent alternative methods, supported by experimental data from various sources to serve as a resource for independent verification.

Isoniazid was first synthesized in 1912 by Meyer and Mally at the German University in Prague. [1][2] Their method involved the reaction of ethyl isonicotinate with hydrazine hydrate.[1] Since its discovery, various other synthetic approaches have been developed, aiming to improve yield, reduce costs, and simplify the procedure. This guide focuses on three prominent methods for the synthesis of isoniazid, providing a comparative overview of their protocols and reported outcomes.

Comparison of Synthetic Methods for Isoniazid

The following table summarizes the key quantitative data for three common methods of isoniazid synthesis. The data has been compiled from various studies to provide a comparative perspective.

Method	Starting Material	Reagents	Reaction Time	Temperature	Reported Yield	Reported Melting Point (°C)
Method 1:						
From Ethyl Isonicotinate (Original Method)	Ethyl Isonicotinate	Hydrazine hydrate, Ethanol	~1 hour	70-75 °C	Up to 72.9%	163 (original report), 170-171
Method 2:						
From Isonicotinic Acid	Isonicotinic acid	Hydrazine hydrate	~4 hours	129-130 °C	Up to 78.6%	Not specified in source
Method 3:						
From Isonicotinamide	Isonicotinamide	Hydrazine hydrate, Methanol/Ethanol	4 hours	110-115 °C	>95%	169.9-170

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes to isoniazid, as described in the literature.

Method 1: Synthesis from Ethyl Isonicotinate

This method, originally described by Meyer and Mally, is a widely cited procedure for the synthesis of isoniazid.[\[1\]](#)

Protocol:

- A mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate is prepared.[\[3\]](#)
- The reaction mixture is heated to a temperature of 70-75°C.[\[3\]](#)
- The reaction is typically allowed to proceed for a duration that can be optimized, with some studies suggesting an optimal time of two hours.[\[3\]](#)

- Upon completion, the product is purified by recrystallization.[1]

Method 2: Synthesis from Isonicotinic Acid

A more direct approach involves the condensation of isonicotinic acid with hydrazine.[3]

Protocol:

- Isonicotinic acid is reacted directly with hydrazine.[3]
- This reaction requires a higher temperature of 129-130°C compared to the ethyl ester method.[3]
- An optimal reaction time of 4 hours has been reported to achieve higher yields.[3]

Method 3: Synthesis from Isonicotinamide

This single-step process offers high yields and purity.[4][5][6]

Protocol:

- Isonicotinamide is dissolved in a C1 to C3 alcohol, such as methanol or ethanol.[4][5]
- Hydrazine hydrate is added to the solution.[4][5]
- The resulting mixture is refluxed at a temperature between 100 to 120°C for 3 to 5 hours.[4]
- The alcohol is then distilled off to obtain isonicotinic acid hydrazide.[4][5]

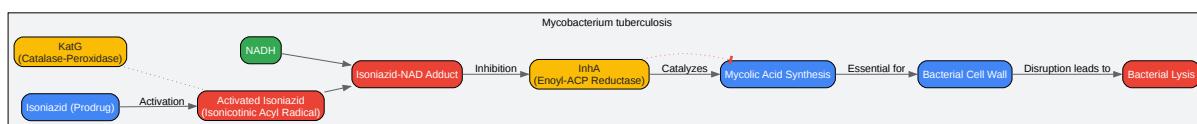
Characterization Data

The synthesized isoniazid is typically characterized by its melting point and spectroscopic methods. The reported melting point is consistently in the range of 163-171°C.[1][3]

Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, is used to confirm the presence of key functional groups, including the amide and pyridine moieties.[3]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][7][8][9] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][8][9] This inhibition is achieved through the formation of a covalent adduct with NAD, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][8][9]

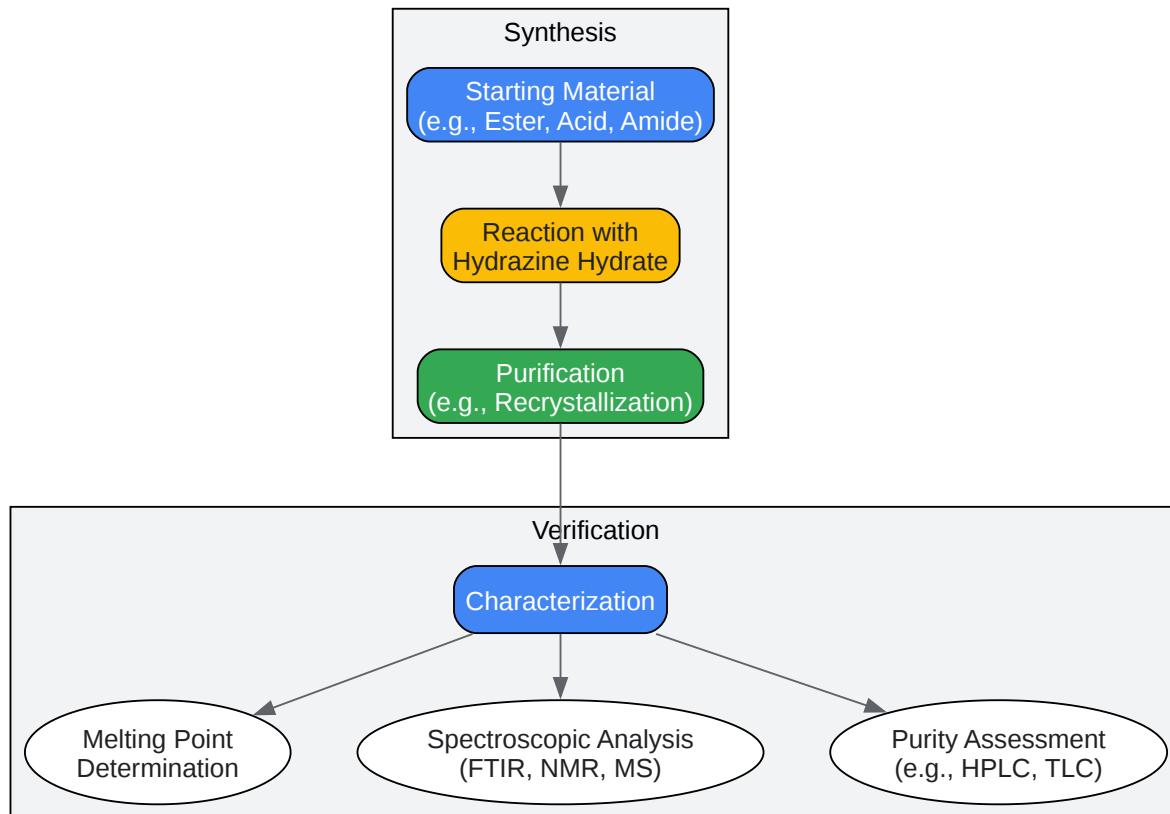


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Mechanism of action of Isoniazid.

Experimental Workflow for Synthesis and Verification

The following diagram illustrates a general workflow for the synthesis and subsequent verification of a hydrazide compound like isoniazid.



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General workflow for hydrazide synthesis and verification.

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